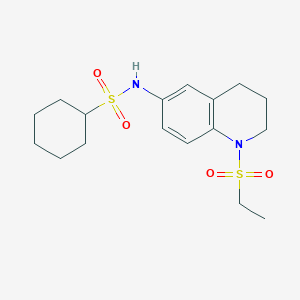
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a chemical compound that has shown potential in various scientific research applications.
科学的研究の応用
Novel Catalytic Applications
Catalysis in Synthesis of Polyhydroquinoline Derivatives : A study by Goli-Jolodar et al. introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst exhibited excellent yield and reusability, highlighting its efficiency in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Synthesis of Aza-heterocycles
Preparation of Aza-heterocycles : Padwa et al. detailed a tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides as a method to prepare aza-heterocycles. This methodology provides a versatile approach to generating complex heterocyclic structures, useful in medicinal chemistry and drug development (Padwa, Heidelbaugh, Kuethe, McClure, & Wang, 2002).
Potency and Selectivity in Biochemical Inhibition
Inhibitors of Phenylethanolamine N-methyltransferase : Grunewald, Romero, and Criscione synthesized and evaluated N-substituted aminosulfonyl-tetrahydroisoquinolines for their phenylethanolamine N-methyltransferase (PNMT) inhibitory potency and selectivity. Compounds demonstrated significant potency and selectivity, suggesting potential therapeutic applications in conditions influenced by PNMT activity (Grunewald, Romero, & Criscione, 2005).
Anticancer Potential
Oxidative Stress-Inducing Anticancer Agents : Madácsi et al. synthesized a library of piperidine ring-fused aromatic sulfonamides, inducing oxidative stress and cytotoxic effects in various cancer cell lines. This study opens avenues for the development of new anticancer agents targeting oxidative stress pathways (Madácsi, Kanizsai, Fehér, Gyuris, Ózsvári, Erdélyi, Wölfling, & Puskás, 2013).
Synthetic Methodologies
Cascade Synthesis of Dihydroquinolin-2(1H)-ones : Zhu et al. established a cascade three-component halosulfonylation of 1,7-enynes for the efficient synthesis of 3,4-dihydroquinolin-2(1H)-ones. This process highlights the compound's role in facilitating complex synthetic pathways leading to functionalized heterocycles (Zhu, Jiang, Hao, Wang, Qiu, Wei, Wang, Li, & Tu, 2016).
作用機序
Target of Action
The compound belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities . Sulfonamides primarily target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, exhibit their pharmacological activities by inhibiting the aforementioned enzymes . They form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This inhibition disrupts the normal functioning of these enzymes, leading to the therapeutic effects of the drug .
Pharmacokinetics
They are also known to be excreted by the kidneys . These properties contribute to the drug’s bioavailability and its ability to reach its target sites in the body .
Result of Action
The inhibition of the target enzymes leads to a range of effects at the molecular and cellular levels. For instance, the disruption of folic acid synthesis in bacteria can lead to their death, providing the drug’s antibacterial effects . Similarly, the reduction in intraocular pressure can alleviate the symptoms of glaucoma .
Action Environment
The action of sulfonamides can be influenced by various environmental factors. Furthermore, when used in large doses, sulfonamides may cause strong allergic reactions . Therefore, the dosage and administration of these drugs need to be carefully managed to maximize their efficacy and minimize potential side effects .
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-2-24(20,21)19-12-6-7-14-13-15(10-11-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h10-11,13,16,18H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQVWVFRIZITOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-dimethoxyphenoxy)propyl]prop-2-enamide](/img/structure/B2926850.png)
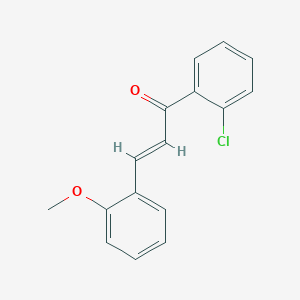

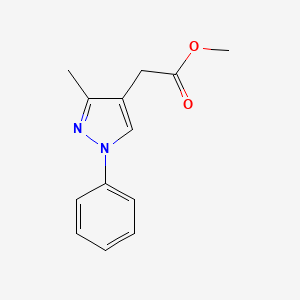
![N-allyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2926854.png)
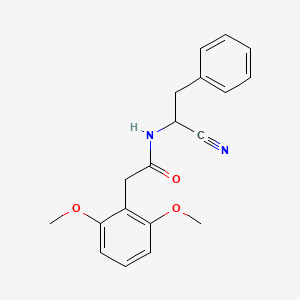
![4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid](/img/structure/B2926857.png)
![2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2926859.png)
![3-(4-bromophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2926860.png)

![5-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2926864.png)
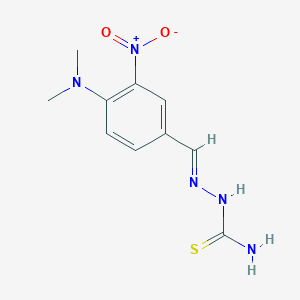
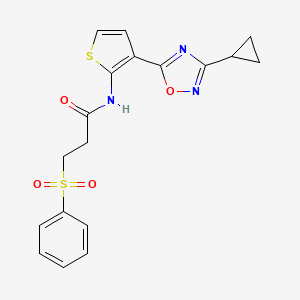
![N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)